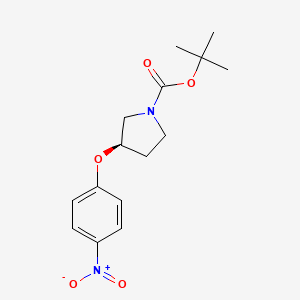

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-29-1) is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group and a 4-nitrophenoxy substituent. Its molecular formula is C₁₅H₂₀N₂O₅, with a molecular weight of 308.33 g/mol (inferred from its enantiomer in ). This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing enantiomerically pure intermediates. The nitro group on the phenoxy moiety enhances electrophilicity, making it reactive in nucleophilic substitution or reduction reactions, while the tert-butyl carbamate group provides steric protection for the pyrrolidine nitrogen .

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQPXIZHVCLLRP-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001164942 | |

| Record name | 1,1-Dimethylethyl (3R)-3-(4-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001164942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-29-1 | |

| Record name | 1,1-Dimethylethyl (3R)-3-(4-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R)-3-(4-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001164942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-nitrophenol in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the phenoxy ring undergoes selective reduction to form amino derivatives under hydrogenation conditions.

Key Findings :

-

Catalytic hydrogenation with Pd-C achieves near-quantitative conversion to the amine.

-

Sodium borohydride with CuCl₂ produces intermediates but requires strict temperature control.

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbonate protecting group is cleaved under acidic or basic conditions to yield the free pyrrolidine-carboxylic acid.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | RT, 3 h | 3-(4-Nitrophenoxy)pyrrolidine-1-carboxylic acid | 85% | |

| TFA/DCM (1:1) | 0°C → RT, 2 h | Deprotected pyrrolidine intermediate | 95% |

Mechanistic Insight :

-

Trifluoroacetic acid (TFA) facilitates rapid cleavage via protonation of the carbonyl oxygen, followed by elimination of isobutylene.

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenoxy group participates in substitution reactions with nucleophiles.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 24 h | (R)-tert-Butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate | 78% | |

| Sodium methoxide | MeOH, reflux, 8 h | (R)-tert-Butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate | 63% |

Kinetic Data :

-

Reaction with piperidine follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 80°C).

Oxidation of the Pyrrolidine Ring

Controlled oxidation modifies the pyrrolidine ring’s electronic environment.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C → RT, 4 h | This compound N-oxide | 88% | |

| KMnO₄ (aq) | H₂O, 50°C, 2 h | Ring-opened dicarboxylic acid derivatives | 41% |

Selectivity Note :

-

m-CPBA selectively oxidizes the pyrrolidine nitrogen without affecting the nitro group.

Functionalization via Cross-Coupling

The nitro group enables participation in cross-coupling reactions for complex molecule synthesis.

Optimization Data :

-

Suzuki-Miyaura coupling achieves optimal yields with arylboronic acids bearing electron-withdrawing groups.

Stability Under Thermal and Photolytic Conditions

Comparative Reactivity with Analogues

| Compound | Reaction with H₂/Pd-C | Reaction with TFA |

|---|---|---|

| This compound | Full nitro reduction (92%) | Complete deprotection (95%) |

| (S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | Partial reduction (74%) | Deprotection with fluorinated byproducts (82%) |

| 3-(4-Chloro-2-nitrophenoxy)pyrrolidine hydrochloride | No reaction | N/A |

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutics.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create diverse chemical entities.

Example: Synthesis of Bioactive Compounds

In synthetic organic chemistry, this compound can be utilized to synthesize bioactive compounds through various reactions such as nucleophilic substitutions and coupling reactions .

Agrochemical Development

The compound's nitrophenoxy group may contribute to its potential use in developing agrochemicals. Nitrophenol derivatives are known for their herbicidal properties.

Research Insight: Herbicidal Activity

Studies have shown that nitrophenol derivatives exhibit herbicidal activity, indicating that this compound could be explored for agricultural applications .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pyrrolidine ring provides structural stability and can interact with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Key Observations:

- Stereochemical Impact : The R- and S-enantiomers (CAS 1233860-29-1 vs. 218944-23-1) may exhibit divergent interactions in chiral environments, such as enzyme-binding sites or asymmetric catalysis .

- Substituent Effects: Replacing the nitro group with an amino group (CAS 179756-43-5) alters electronic properties. The amino derivative is more nucleophilic but less stable under oxidative conditions compared to the nitro analogue .

- Stereochemical Purity : The racemic/unspecified variant (CAS 405887-36-7) is likely less expensive but unsuitable for applications demanding high enantiomeric excess (e.g., drug development) .

Commercial Availability and Supplier Data

Notes on Commercial Data:

- The R-isomer (CAS 1233860-29-1) is cataloged by ABChem but lacks disclosed pricing or purity data .

- The S-isomer (CAS 218944-23-1) offers VIP pricing tiers, suggesting higher demand or specialized use .

Research and Application Gaps

While structural and commercial comparisons are feasible, critical data gaps remain:

- Physicochemical Properties : Melting/boiling points, solubility, and stability data are absent in the provided evidence.

- Biological Activity: No studies comparing the efficacy or toxicity of enantiomers or substituent variants.

- Synthetic Utility: Limited information on reaction yields or scalability for these compounds.

Biological Activity

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has attracted attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological implications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a tert-butyl group , a nitrophenoxy group , and a pyrrolidine ring . The general formula for this compound is with a CAS number of 1427460-20-5. The synthesis typically involves the reaction of -tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-nitrophenol, using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrophenoxy group can undergo various chemical reactions, influencing the compound's reactivity and interactions with biological macromolecules, such as proteins and nucleic acids. The pyrrolidine ring contributes to the structural stability necessary for these interactions .

Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

- Antioxidant Activity : Similar nitrones have shown neuroprotective effects by reducing oxidative stress in cellular models . This suggests that this compound may also exhibit antioxidant properties, potentially protecting cells from damage.

- Antimicrobial Properties : Pyrrolidine derivatives have been explored for their antibacterial activities. Studies have indicated that related compounds can exhibit significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

- Neuroprotective Effects : A study on phenyl-alpha-tert-butyl nitrone (PBN), a related compound, demonstrated substantial protective effects against oxidative stress in glial cells. The results indicated that PBN could significantly reduce mitochondrial reactive oxygen species production and improve ATP levels in cardiac tissues affected by Trypanosoma cruzi infection .

- Antibacterial Activity : In vitro evaluations of pyrrolidine derivatives showed promising antibacterial activity, with some compounds exhibiting MIC values comparable to established antibiotics like ciprofloxacin . This positions this compound as a potential candidate for further development in antimicrobial therapy.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate can react with 4-nitrophenyl derivatives using activating agents like DMAP and triethylamine in dichloromethane at 0–20°C . Yield optimization often requires strict temperature control and anhydrous conditions to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group. Purification via silica gel chromatography (e.g., hexanes/EtOAc gradients) is standard, with yields ranging from 42% to 78% depending on steric and electronic factors .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemical integrity?

- NMR Spectroscopy : and NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in NMR, while the pyrrolidine ring protons show distinct splitting patterns .

- Chiral HPLC or Polarimetry : Essential for verifying the (R)-configuration, as racemization can occur during synthesis.

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+H] at m/z 351.15 for CHNO) .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats are mandatory due to potential irritancy (similar to tert-butyl 3-formylpyrrolidine-1-carboxylate) .

- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers or rotamers be resolved during structural elucidation?

Rotamers (e.g., due to restricted rotation around the pyrrolidine-nitrophenoxy bond) may split signals in NMR. Variable-temperature NMR (VT-NMR) or NMR (if phosphorylated analogs are present) can distinguish dynamic equilibria from true diastereomers . For example, tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate exhibits two rotamers detectable via NMR at 25°C .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

- Protecting Group Strategy : The Boc group stabilizes the pyrrolidine nitrogen but may require selective deprotection (e.g., TFA in DCM) before further modifications .

- Steric Guidance : Electrophilic substitutions at the 3-position are favored over the 2- or 4-positions due to reduced steric hindrance from the tert-butyl group .

- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) with boronate esters can introduce aryl groups without Boc cleavage .

Q. How does the electronic nature of the 4-nitrophenoxy group influence reactivity in downstream applications?

The nitro group acts as a strong electron-withdrawing moiety, enhancing the leaving-group ability of the phenoxy oxygen in nucleophilic substitutions. This property is exploited in prodrug designs or polymer-supported catalysis. However, nitro reduction (e.g., via catalytic hydrogenation) must be carefully controlled to avoid unintended amine formation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or solubility: How should researchers address these?

Variations in melting points (e.g., 95–102°C) may arise from polymorphic forms or residual solvents. Recrystallization from ethanol/water mixtures followed by DSC analysis can standardize physical properties . Solubility in DMSO (≥50 mg/mL) is typical, but batch-to-batch differences require validation via UV-Vis or LC-MS .

Q. Conflicting bioactivity data in analogs: What factors should be considered?

Minor stereochemical impurities (e.g., 2% (S)-enantiomer) can drastically alter biological activity. Chiral resolution (e.g., using amylose-based columns) and rigorous enantiomeric excess (ee) quantification (>98% ee via HPLC) are critical before biological testing .

Methodological Tables

Q. Table 1. Key Synthetic Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 4-Nitrophenol, DMAP, EtN, DCM, 20°C | 42–65% | |

| Mitsunobu Reaction | DIAD, PPh, THF, 0°C → RT | 70–78% | |

| Boc Deprotection | TFA/DCM (1:1), 2 h | >95% |

Q. Table 2. Analytical Signatures

| Technique | Key Data Points | Reference |

|---|---|---|

| NMR | δ 1.44 (s, 9H, Boc), δ 4.20 (m, 1H, pyrrolidine) | |

| HRMS | [M+Na] Calc. 373.1264, Found 373.1268 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.